molecular formula C19H20N2O4 B11596368 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11596368
M. Wt: 340.4 g/mol
InChI Key: DHSCNHZQWPVGAF-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound belonging to the pyrrolidine family This compound features a pyrrolidine-2,5-dione core substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The core structure can be synthesized by the reaction of maleic anhydride with an appropriate amine, followed by cyclization.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Diagnostics: Used in the formulation of diagnostic agents for medical imaging and tests.

Industry

    Polymer Production: Utilized in the production of specialty polymers with unique characteristics.

    Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves:

    Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Methoxyphenyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with reversed substituents.

    3-[(4-Ethoxyphenyl)amino]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione: Hydroxy group instead of methoxy.

    3-[(4-Methylphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Methyl group instead of ethoxy.

Uniqueness

    Substituent Effects: The specific combination of ethoxy and methoxy groups imparts unique electronic and steric properties.

    Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds.

This detailed overview provides a comprehensive understanding of 3-[(4-Ethoxyphenyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-ethoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H20N2O4/c1-3-25-16-8-4-13(5-9-16)20-17-12-18(22)21(19(17)23)14-6-10-15(24-2)11-7-14/h4-11,17,20H,3,12H2,1-2H3

InChI Key

DHSCNHZQWPVGAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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